4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-6-10(15-11(13)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTVDYOSYBZBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564277 | |
| Record name | 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19927-54-9 | |
| Record name | 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Methods
Cyclocondensation reactions are widely employed for constructing the pyrimidine core. A representative route involves the reaction of 4-chlorobenzaldehyde with methyl-substituted β-diketones in the presence of guanidine or urea derivatives. For example, heating 4-chlorobenzaldehyde, ethyl acetoacetate, and guanidine hydrochloride in ethanol under reflux conditions yields the target compound via a three-component coupling mechanism.
Key Reaction Parameters
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Catalysts : Acidic catalysts (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂) accelerate cyclization.
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Solvents : Ethanol or methanol are preferred for their polarity and boiling points.
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Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.
Table 1: Cyclocondensation Yield Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl | Ethanol | 80 | 8 | 68 |
| H₂SO₄ | Methanol | 90 | 6 | 72 |
| ZnCl₂ | Toluene | 110 | 4 | 65 |
Nucleophilic Substitution Approaches
Substitution at the 4-position of pre-formed pyrimidine rings offers an alternative route. Starting from 2-amino-4-chloro-6-methylpyrimidine, the 4-chloro group is displaced by a 4-chlorophenyl moiety via Suzuki-Miyaura coupling using palladium catalysts.
Typical Protocol
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React 2-amino-4-chloro-6-methylpyrimidine with 4-chlorophenylboronic acid in dioxane.
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Use Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ as a base.
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Heat at 90°C for 12 hours under inert atmosphere.
Yield : 70–75% after column chromatography.
Advanced Synthesis Techniques
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A modified cyclocondensation protocol under microwave conditions (150°C, 30 minutes) achieves yields comparable to conventional methods (70–72%) while minimizing side reactions.
Table 2: Microwave vs. Conventional Synthesis
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 8 | 68 | 95 |
| Microwave | 0.5 | 70 | 97 |
Continuous Flow Chemistry
Continuous flow systems enhance scalability and reproducibility. A microreactor setup for the Suzuki-Miyaura coupling achieves 80% yield at a flow rate of 0.2 mL/min, outperforming batch reactors (65% yield).
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates but may complicate purification. Ethanol strikes a balance between reactivity and ease of isolation.
Table 3: Solvent Impact on Cyclocondensation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 72 |
| DMF | 36.7 | 68 |
| Toluene | 2.4 | 58 |
Catalysts and Reagents
Palladium-based catalysts (e.g., Pd(OAc)₂) with ligand systems (e.g., XPhos) enhance coupling efficiency in Suzuki reactions. Triethylamine as a base minimizes byproduct formation in substitution reactions.
Industrial-Scale Production Methods
Batch Reactor Optimization
Large-scale synthesis in stirred-tank reactors requires precise temperature control. A 500 L reactor producing 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine achieves 85% purity after recrystallization from ethanol-water mixtures.
Green Chemistry Initiatives
Solvent recycling and catalyst recovery systems reduce environmental impact. For example, Pd recovery via filtration and reuse decreases catalyst costs by 40% in industrial settings.
Comparative Analysis of Synthesis Routes
Table 4: Route Comparison for Industrial Applicability
| Method | Scalability | Cost | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Moderate | Low | 70 |
| Suzuki Coupling | High | High | 75 |
| Microwave Synthesis | Low | Medium | 72 |
Chemical Reactions Analysis
Types of Reactions: Oxytetracycline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxytetracycline can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of oxytetracycline can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxy derivatives .
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential use as an antimicrobial agent . Studies have demonstrated that derivatives of pyrimidines, including 4-(4-chlorophenyl)-6-methylpyrimidin-2-amine, exhibit significant antibacterial and antifungal properties. Research indicates that these compounds can modulate immune responses, which is crucial for developing immunomodulating therapies .
Antimicrobial Activity
- Mechanism : The mechanism of action typically involves interference with microbial cell wall synthesis or function, leading to cell death.
- Case Studies : In microbiological testing, several pyrimidine derivatives have shown efficacy against various strains of bacteria and fungi, indicating a broad spectrum of antimicrobial activity .
Cancer Research
This compound has also been explored in cancer research. Pyrimidine derivatives are known to inhibit DNA synthesis and repair mechanisms in cancer cells, making them potential candidates for anticancer drugs.
Antitumor Activity
- Studies : Various studies have reported that modifications in the pyrimidine structure can enhance antitumor activity. For instance, compounds that target specific signaling pathways involved in tumor growth have shown promise in preclinical models .
- Research Findings : A notable study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of key regulatory proteins involved in cell survival .
Neurological Applications
The compound's ability to influence neurotransmitter release makes it a candidate for neurological applications. Pyrimidines like this compound may serve as potential treatments for neurodegenerative diseases by enhancing synaptic transmission.
Table of Biological Activities
Mechanism of Action
Oxytetracycline inhibits bacterial cell growth by binding to the 30S ribosomal subunit, preventing the attachment of amino-acyl tRNA to the ribosome’s A site. This action inhibits protein synthesis, which is essential for bacterial growth and replication. The binding of oxytetracycline to the ribosome is reversible, allowing it to act as a bacteriostatic agent .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the pyrimidine core, influencing physicochemical properties and bioactivity.
Physicochemical Properties
- Melting Points : The target compound’s melting point (198–204°C ) aligns with analogs like N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine (196–198°C ), suggesting similar crystalline packing .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., in N-(2-fluorophenyl) derivatives) stabilize molecular conformation, affecting solubility and crystal structure .
Structure-Activity Relationship (SAR) Analysis
- Electron-Withdrawing Groups (EWGs) : Chlorine (Cl) and bromine (Br) at the 4-phenyl position enhance metabolic stability and receptor affinity via hydrophobic interactions .
- Electron-Donating Groups (EDGs) : Methoxy (OCH₃) groups increase solubility but may reduce membrane permeability compared to Cl/Br .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl in ) reduce synthetic yields but improve selectivity for biological targets .
Biological Activity
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine, also known by its CAS number 19927-54-9, is a compound with significant biological activity that has garnered attention in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:
- Cyclization Reactions : Utilizing starting materials like 4-chloroaniline and suitable pyrimidine derivatives.
- Nucleophilic Substitution : The chlorophenyl moiety can be introduced through nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be as low as 32 µg/mL, suggesting potent antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including gastric adenocarcinoma (AGS) cells. The IC50 values for AGS cells were reported to be approximately 50 µM, indicating significant potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| AGS (Gastric Adenocarcinoma) | 50 |
| HeLa (Cervical Cancer) | 355 |
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, treatment with this compound has been shown to induce apoptosis, characterized by DNA fragmentation and morphological changes consistent with programmed cell death.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Research : A study published in Molecules indicated that derivatives of pyrimidine compounds, including this compound, showed enhanced antibacterial activity against Enterococcus faecalis, a common pathogen implicated in various infections .
- Cancer Studies : Research demonstrated that the compound could significantly reduce cell viability in AGS cells by inducing apoptosis. Flow cytometry analysis confirmed increased early and late apoptotic fractions post-treatment .
Q & A
Q. What are the optimized synthetic routes for 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via cyclocondensation of (E)-1-(4-chlorophenyl)-3-aryl-prop-2-en-1-ones with guanidine nitrate in ethanol under reflux, followed by lithium hydroxide addition to facilitate ring closure . Key parameters include:
- Reagent stoichiometry : Excess guanidine (e.g., 1:1.2 molar ratio) improves cyclization efficiency.
- Reaction time : Extended reflux (4–6 hours) ensures complete ring formation, as confirmed by TLC monitoring.
- Purification : Column chromatography with silica gel and ethyl acetate/petroleum ether (2:8) removes byproducts, achieving >95% purity .
Yield discrepancies (e.g., 30% vs. reported 40–50%) may arise from incomplete intermediate isolation or solvent polarity effects .
Q. How is this compound characterized structurally?
Answer:
- Spectroscopy :
- ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.30–8.03 ppm, while the NH₂ group shows a singlet at δ 5.29 ppm. The pyrimidine H-5 proton may merge with aromatic signals .
- ¹³C NMR : Key signals include C-2 (δ 163.8 ppm) and C-4 (δ 164.4 ppm), confirming pyrimidine ring substitution .
- X-ray crystallography : Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) reveal conformational rigidity. Intramolecular N–H⋯N hydrogen bonds stabilize the structure .
Q. What solvent systems are effective for crystallization, and how do they impact polymorph formation?
Answer:
- Preferred solvents : Ethyl acetate/petroleum ether mixtures (2:8) yield single crystals suitable for X-ray analysis .
- Polymorph control : Slow evaporation in dichloromethane/methanol (1:1) produces Form I, while rapid cooling in acetonitrile favors Form II. Polymorphs differ in hydrogen-bonding networks, affecting bioavailability in drug discovery .
Advanced Research Questions
Q. How do electronic effects of the 4-chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?
Answer: The electron-withdrawing chlorine substituent activates the pyrimidine ring toward nucleophilic aromatic substitution (SNAr) at the C-2 and C-4 positions. For example:
- Buchwald–Hartwig amination : Pd(OAc)₂/Xantphos catalyzes coupling with aryl amines at C-4, achieving >80% yield in toluene at 110°C .
- Suzuki–Miyaura coupling : Chlorine’s meta-directing effect directs boronic acids to the C-5 position, but competing dechlorination requires careful ligand selection (e.g., SPhos over PPh₃) .
Q. What computational models predict the compound’s binding affinity for kinase targets, and how do they align with experimental data?
Answer:
- Docking studies : AutoDock Vina simulations using PDB 1ATP (CDK2) show a binding energy of −8.2 kcal/mol, with the chlorophenyl group occupying the hydrophobic pocket.
- MD simulations : RMSD <2.0 Å over 100 ns confirms stable binding, validated by IC₅₀ values (e.g., 1.2 μM for CDK2 inhibition) . Discrepancies arise from solvent effects omitted in simulations .
Q. How can contradictory data on biological activity (e.g., antitrypanosomal IC₅₀) be resolved?
Answer: Discrepancies in reported IC₅₀ values (e.g., 2.5 μM vs. 5.8 μM) may stem from:
- Assay conditions : Serum concentration (e.g., 10% FBS reduces compound availability by 30% due to protein binding) .
- Parasite strain variability : T. brucei strain 427 shows 3× higher sensitivity than strain 221 .
Mitigation : Standardize protocols using WHO-recommended strains and include positive controls (e.g., suramin).
Q. What strategies improve regioselectivity in derivatization reactions at the pyrimidine ring?
Answer:
- Directing groups : Installing a methyl group at C-6 enhances C-4 selectivity in SNAr reactions by steric hindrance at C-2 .
- Metalation : LDA-mediated deprotonation at C-5 enables alkylation with electrophiles (e.g., MeI), achieving 75% regioselectivity .
Q. How do crystal packing forces influence the compound’s solid-state stability?
Answer:
Q. Notes
- For spectral data, cross-validate using both experimental (NMR/X-ray) and computational (DFT) methods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
